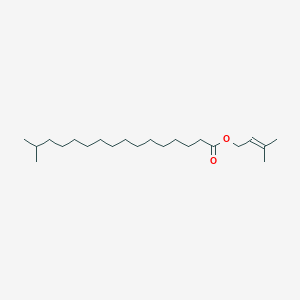
3-methylbut-2-enyl 15-methylhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbut-2-enyl 15-methylhexadecanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its unique structure, which includes a 3-methylbut-2-enyl group and a 15-methylhexadecanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl 15-methylhexadecanoate typically involves the esterification reaction between 3-methylbut-2-enol and 15-methylhexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-methylbut-2-enyl 15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: This reaction can reduce the ester to an alcohol.
Substitution: This reaction can replace the ester group with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 15-methylhexadecanoic acid.
Reduction: 3-methylbut-2-enol.
Substitution: Depending on the nucleophile, products can include amides or ethers.
Scientific Research Applications
Chemistry
In chemistry, 3-methylbut-2-enyl 15-methylhexadecanoate is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in pheromone signaling. Esters are known to be involved in the communication between organisms, and this compound is no exception.
Medicine
In medicine, esters like this compound are explored for their potential use in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for controlled release formulations.
Industry
In the industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and food additives.
Mechanism of Action
The mechanism of action of 3-methylbut-2-enyl 15-methylhexadecanoate involves its interaction with specific molecular targets. In biological systems, esters can bind to receptor proteins, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-methylbut-2-enal: An enal with a similar structure but different functional groups.
3-methylbut-2-enoic acid: A carboxylic acid with a similar backbone.
3-methylbut-2-enyl formate: An ester with a different acid component.
Uniqueness
3-methylbut-2-enyl 15-methylhexadecanoate is unique due to its specific combination of functional groups and its long carbon chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
114046-17-2 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
3-methylbut-2-enyl 15-methylhexadecanoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22(23)24-19-18-21(3)4/h18,20H,5-17,19H2,1-4H3 |
InChI Key |
KINNLZYDAIJBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


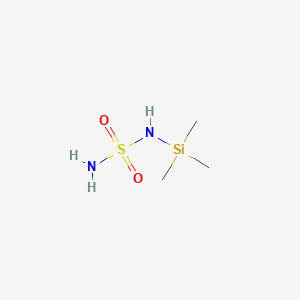
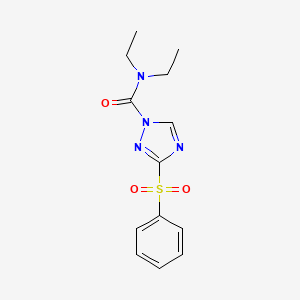

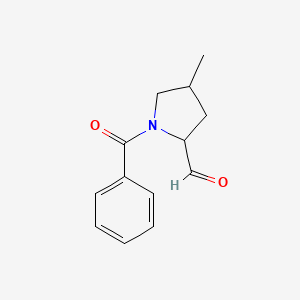
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
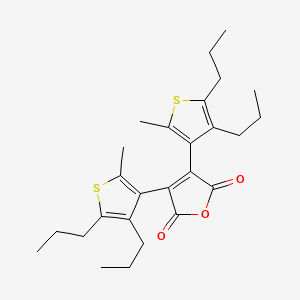
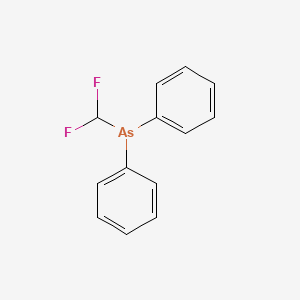
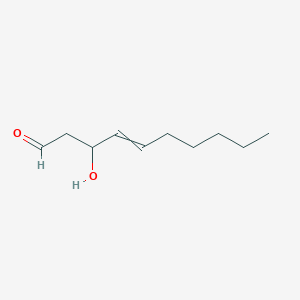
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
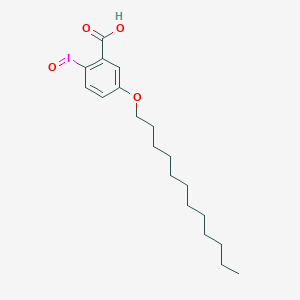

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)

